molecular formula C14H24N4 B1436108 N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine CAS No. 2140305-23-1

N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine

Cat. No. B1436108
M. Wt: 248.37 g/mol
InChI Key: XFFVDFQTOFOEHU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have a similar mechanism of action.

Scientific Research Applications

  • Selective 5-HT7 Receptor Ligands and Multifunctional Agents : N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds similar to N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine, has been studied for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach is aimed at treating complex diseases with a polypharmacological approach. One such compound demonstrated potent and selective 5-HT7 receptor antagonism and distinct antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).

  • Synthesis and Characterization for Bioactivity : Studies have focused on the synthesis and characterization of pyrazole derivatives, like the one , to identify their potential antitumor, antifungal, and antibacterial pharmacophore sites. This includes investigating their molecular structure and exploring the origin of their biological activity against specific diseases (Titi et al., 2020).

  • Novel Heterocyclic Amino Acids Synthesis : Research has been conducted on synthesizing and characterizing methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds, related to N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine, are developed for use as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

  • Cobalt(II) Complexes Formation : Compounds with a structure similar to the target molecule have been used to form Co(II) chloride complexes. These complexes exhibit various geometries and have potential applications in areas such as polymerization processes (Choi et al., 2015).

  • Antibacterial Activity : There has been a study on the unexpected transformation of specific compounds to produce derivatives that exhibit antibacterial activity. This research could have implications for the development of new antibacterial agents (Anusevičius et al., 2014).

  • Synthesis of Acetyl-CoA Carboxylase Inhibitors : Research includes the synthesis of related compounds as inhibitors of acetyl-CoA carboxylase, with potential implications in metabolic regulation (Huard et al., 2012).

properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-17-9-13(8-16-17)11-18(10-12-2-3-12)14-4-6-15-7-5-14/h8-9,12,14-15H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFVDFQTOFOEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CC2CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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